R-Tetrahydropapaverine N-acetyl-L-leucinate
Overview
Description
R-Tetrahydropapaverine N-acetyl-L-leucinate is a chemical building block that can be used as a reaction component or reagent . It has a CAS No. 141109-12-8 and is a useful scaffold for the synthesis of complex compounds . It is an intermediate used in the preparation of muscle relaxant atracurium besylate .
Molecular Structure Analysis
The molecular formula of this compound is C28H40N2O7 . Its molecular weight is 516.64 .Chemical Reactions Analysis
This compound is used as a reaction component or reagent . It is a useful intermediate in the synthesis of complex compounds .Scientific Research Applications
Synthesis and Derivatives
- N-acetyl-L-leucine and its derivatives, including compounds like R-Tetrahydropapaverine N-acetyl-L-leucinate, have been studied for various synthesis processes. For instance, the synthesis of tetrahydropapaverine, a key intermediate of certain compounds, has been improved, highlighting its significance in pharmaceutical synthesis (Hua, 2007).
Therapeutic Applications
- N-Acetyl-L-Leucine shows potential therapeutic benefits in treating Niemann-Pick disease type C, a lysosomal storage disorder. Its effectiveness in reducing lysosomal volume in affected cells indicates its potential as a treatment option (te Vruchte et al., 2019).
- Another study suggests that Acetyl-DL-leucine and its enantiomer, Acetyl-L-leucine, may slow disease progression in lysosomal storage disorders, indicating a neuroprotective effect (Kaya et al., 2021).
Biochemical and Pharmacological Research
- Tetrahydropapaverine, related to R-Tetrahydropapaverine, has been studied for its effects on serotonin biosynthesis, demonstrating its potential importance in pharmacological research (Kim, Kang, & Lee, 2004).
- The acetylation of leucine, which transforms it into a drug, has been investigated. This research sheds light on how small molecular modifications can significantly alter pharmacological properties, exemplified by N-acetyl-L-leucine (Churchill et al., 2021).
Enzymology and Metabolic Studies
- Acetohydroxy acid isomeroreductase, key in the biosynthesis of amino acids like leucine, is a focus of research due to its absence in humans, presenting a target for herbicides and fungicides (Dumas et al., 2001).
Chemical and Structural Research
- The study of diorganotin(VI) complexes with N-acetyl amino acids, including N-acetyl-L-leucine, provides insights into their structure and potential applications in various fields (Sandhu et al., 1985).
Safety and Hazards
The safety data sheet for R-Tetrahydropapaverine N-acetyl-L-leucinate suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mechanism of Action
Target of Action
The n-acetyl-l-leucine component is an endogenous metabolite .
Mode of Action
It’s known that n-acetyl-l-leucine, a component of the compound, plays a role in the cerebellum and thalamus, accelerating vestibular compensation after unilateral labyrinthectomy .
Biochemical Pathways
As an endogenous metabolite, n-acetyl-l-leucine likely participates in various biochemical processes .
Pharmacokinetics
The solubility of n-acetyl-l-leucine in dmso, ethanol, and water (when heated) suggests potential bioavailability .
Result of Action
N-acetyl-l-leucine, a component of the compound, is known to accelerate vestibular compensation after unilateral labyrinthectomy .
Action Environment
The solubility of n-acetyl-l-leucine in various solvents suggests that its action may be influenced by the solvent environment .
Properties
IUPAC Name |
2-acetamido-4-methylpentanoic acid;1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4.C8H15NO3/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;1-5(2)4-7(8(11)12)9-6(3)10/h5-6,10-12,16,21H,7-9H2,1-4H3;5,7H,4H2,1-3H3,(H,9,10)(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGYIXCUQYTPKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C.COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657741 | |
Record name | N-Acetylleucine--1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141109-12-8 | |
Record name | N-Acetylleucine--1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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